Fmoc-D-homoleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

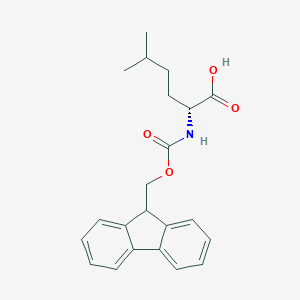

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373255 | |

| Record name | Fmoc-D-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204320-60-5 | |

| Record name | Fmoc-D-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-homoleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Fmoc-D-homoleucine, a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Chemical Properties

This compound, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS). The D-configuration of the chiral center can impart unique conformational properties and increased enzymatic stability to the resulting peptides.

Below is a summary of its key chemical properties:

| Property | Value | Source |

| CAS Number | 204320-60-5 | [1] |

| Molecular Formula | C22H25NO4 | [1][2] |

| Molecular Weight | 367.44 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C | [3] |

| Purity | ≥ 97% (HPLC) | [1] |

Predicted Physicochemical Data:

| Property | Predicted Value |

| Boiling Point | 568.1 ± 33.0 °C |

| Density | 1.188 ± 0.06 g/cm³ |

| pKa | 3.91 ± 0.23 |

Solubility:

This compound is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF). Quantitative solubility data is not widely published.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are representative nuclear magnetic resonance (NMR) data.

Nuclear Magnetic Resonance (NMR) Data:

| ¹H-NMR (400 MHz, MeOD-d4) δ (ppm) | ¹³C-NMR (100 MHz, MeOD-d4) δ (ppm) |

| 7.75 (d, 2H, Fmoc, J = 7.5 Hz) | 176.9 (C=O) |

| 7.64 (t, 2H, Fmoc, J = 6.5 Hz) | 158.7 (C=O, Boc) |

| 7.37 (t, 2H, Fmoc, J = 7.3 Hz) | 145.5, 145.3, 142.7 (Cq Fmoc) |

| 7.29 (double t, 2H, Fmoc, J = 1.2, 7.4 and 7.5 Hz) | 128.9, 128.3, 126.4, 121.0 (CH Fmoc) |

| 4.31 (d, 2H, J = 6.6 Hz) | 80.4 (Cq tBu) |

| 4.18 (t, 1H, J= 6.9 Hz) | 68.1 (CH2) |

| 4.12 (dd, 1H, 4.8 and 8.2 Hz) | 55.7, 52.4 (2×CH) |

| 3.18 (m, 1H) | 48.5 (CH) |

| 2.79 (m, 1H) | 45.5 (CH2) |

| 2.35 (s, SMe) | 30.6, 28.8 (2×CH2) |

| 2.15 (m, 1H) | 28.9 (tBu, Boc) |

| 1.92 (m, 1H) | 24.5 (CH) |

| 1.73 (m, 1H) | |

| 1.59 (m, 1H) | |

| 1.40, 1.38 (s, tBu Boc) |

Note: The provided NMR data is from a supporting information document where the structure corresponds to this compound[5]. Specific IR and mass spectrometry data for this compound were not found in the reviewed literature.

Experimental Protocols

The following protocols are adapted from standard Fmoc solid-phase peptide synthesis (SPPS) procedures and are applicable for the incorporation of this compound into a peptide sequence.

Protocol 1: Coupling of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Resin-bound peptide with a free amine

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

Monitoring: A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Fmoc-Deprotection of D-homoleucine

This protocol describes the removal of the Fmoc protecting group from the newly incorporated D-homoleucine residue to allow for the next coupling step.

Materials:

-

Resin-bound peptide with an N-terminal this compound

-

20% Piperidine in DMF solution

Procedure:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.

-

Main Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for 15-20 minutes.

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Potential Applications and Biological Significance

While there is no specific information on signaling pathways directly involving this compound, the incorporation of D-amino acids, such as D-leucine (a close structural analog), into peptides has been shown to confer significant biological advantages. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.

Studies on peptides containing D-leucine have demonstrated a range of biological activities, including:

-

Antimicrobial Activity: The substitution of L-amino acids with D-amino acids can enhance the antimicrobial properties of peptides.[6]

-

Anticancer Activity: D-amino acid-containing peptides have shown promise as anticancer agents.[6]

-

Improved Pharmacokinetic Properties: The increased resistance to proteolysis can lead to improved bioavailability and therapeutic efficacy.

The inclusion of D-homoleucine, with its isobutyl side chain, can influence the hydrophobicity and conformational properties of a peptide, potentially leading to novel biological activities. Therefore, this compound serves as a valuable tool for medicinal chemists and drug designers aiming to develop more stable and potent peptide-based therapeutics.

Conclusion

This compound is a key reagent for the synthesis of peptides with modified backbones. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can enhance the biological and pharmacological properties of the resulting peptides. The protocols outlined in this guide provide a framework for the successful incorporation of this compound into peptide sequences, opening avenues for the development of novel peptide-based therapeutics and research tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 204320-60-5 [chemicalbook.com]

- 4. H63895.14 [thermofisher.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fmoc-D-homoleucine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-homoleucine (Fmoc-D-homoleucine), a critical non-natural amino acid derivative employed in advanced peptide synthesis and drug discovery. This document details its physicochemical properties, core applications, and standardized experimental protocols for its use.

Core Properties of this compound

This compound is a derivative of the D-isomer of homoleucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino terminus. This strategic chemical modification is essential for its application in modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 204320-60-5 | [1][2] |

| Molecular Formula | C₂₂H₂₅NO₄ | [1][3][4] |

| Molecular Weight | 367.44 g/mol | [1][3][4] |

| Purity | ≥ 97% (HPLC) | [1] |

| Appearance | White to off-white solid/powder | [1] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | [3][4] |

| Synonyms | Fmoc-D-HomoLeu-OH, Fmoc-D-Hle-OH | [1][4] |

| Storage Conditions | 0–8 °C | [1] |

| Predicted Density | 1.188 ± 0.06 g/cm³ | [4] |

| Predicted Boiling Point | 568.1 ± 33.0 °C | [4] |

Applications in Research and Development

This compound is a valuable building block in the synthesis of novel peptides for therapeutic and research purposes. The incorporation of a non-natural D-amino acid offers significant advantages in drug design.

-

Peptide Synthesis : It serves as a fundamental component in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), enabling the precise, stepwise construction of complex peptide sequences.[1] The Fmoc group provides a stable, base-labile protecting shield for the amine group, preventing unwanted side reactions during peptide chain elongation.[5][6]

-

Drug Development : Peptides containing D-amino acids, such as D-homoleucine, exhibit enhanced resistance to proteolytic degradation by enzymes in the body.[7][8] This increased stability extends the plasma half-life and improves the overall bioavailability of peptide-based therapeutics. Researchers leverage this property to design more robust drug candidates, including potent antimicrobial and anticancer peptides.[9]

-

Bioconjugation and Research : This derivative is used in bioconjugation strategies to link peptides to other biomolecules, which is crucial for creating targeted drug delivery systems.[1][9] Furthermore, it is employed in protein engineering and neuroscience research to study protein-protein interactions and develop novel neuropeptides.[1]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following section outlines a standard, detailed protocol for the incorporation of this compound or any other Fmoc-protected amino acid into a growing peptide chain using manual SPPS.

Protocol: Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition. The cycle is repeated until the desired peptide sequence is fully assembled.

1. Resin Preparation & Swelling:

- Place the appropriate solid-phase resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides) into a reaction vessel.[5][10]

- Wash the resin with N,N-Dimethylformamide (DMF) (2-3 times).

- Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions by allowing reagents to access the reactive sites within the resin beads.[10][11]

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.

- Add a solution of 20% piperidine in DMF to the resin.[10]

- Agitate the mixture for 5-7 minutes at room temperature to cleave the Fmoc group from the N-terminus of the peptide chain.[10]

- Drain the piperidine solution and repeat the treatment for another 15-20 minutes to ensure complete deprotection.

- Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the cleaved Fmoc-adduct.[10]

3. Amino Acid Coupling:

- In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[10]

- Add a base, typically Diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution to activate it for coupling.

- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]

- Drain the coupling solution from the resin.

4. Washing:

- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

- A final wash with Dichloromethane (DCM) and/or Isopropyl Alcohol (IPA) can be performed before proceeding to the next cycle or final cleavage.[6]

5. Peptide Cleavage from Resin (Final Step):

- Once the full peptide sequence is synthesized, wash the resin with DCM and dry it under vacuum.

- Prepare a cleavage cocktail appropriate for the peptide's sequence and resin type (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide from the filtrate using cold diethyl ether, then centrifuge to collect the peptide pellet.

Visualized Workflows and Pathways

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process, detailing the key steps of deprotection, activation, and coupling.

Modulation of GPCR Signaling by D-Amino Acid Containing Peptides

While this compound itself is a synthesis precursor, its incorporation into a peptide can significantly alter the peptide's biological activity. D-amino acids can change a peptide's conformation, affecting how it binds to and activates receptors like G protein-coupled receptors (GPCRs). This can lead to altered downstream signaling.[7][12][13] For instance, a D-amino acid might enhance receptor selectivity or prolong signaling by increasing the peptide's resistance to degradation.[8][13]

The diagram below illustrates a general GPCR signaling cascade that can be modulated by such a modified peptide ligand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 204320-60-5 [chemicalbook.com]

- 3. This compound | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chempep.com [chempep.com]

- 7. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-D-homoleucine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-homoleucine, a key building block in modern peptide synthesis. It covers the fundamental physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in drug discovery and development.

Core Concepts: The Role of this compound in Modern Drug Discovery

This compound is an amino acid derivative widely utilized in the synthesis of peptides for therapeutic and research purposes.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the selective protection of the amino group during the stepwise assembly of amino acids into a peptide chain.[1] A significant advantage of incorporating D-amino acids, such as D-homoleucine, into peptide sequences is the enhanced stability of the resulting peptide. Peptides containing D-amino acids are less susceptible to degradation by proteases, the enzymes that typically break down peptides in the body.[2] This increased stability can lead to a longer half-life and improved bioavailability of peptide-based drugs.[2]

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 367.44 g/mol |

| Molecular Formula | C₂₂H₂₅NO₄ |

| CAS Number | 204320-60-5 |

| Appearance | White solid |

| Purity | ≥ 97% (HPLC) |

| Storage Conditions | 0-8 °C |

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-L-amino acids

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents: (e.g., HCTU, HBTU, or HATU)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvent: DMF

-

Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The resin is swelled in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

-

The mixture is agitated for 5 minutes, then drained.

-

A fresh portion of the deprotection solution is added, and agitation is continued for another 15-20 minutes.

-

The resin is then thoroughly washed with DMF and DCM.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, this compound (3-5 equivalents relative to resin loading) is pre-activated with a coupling reagent (e.g., HCTU, 3-5 equivalents) and an activation base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

This activated amino acid solution is then added to the deprotected resin in the reaction vessel.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: The coupling solution is drained, and the resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the resin is washed with DCM and dried.

-

The cleavage cocktail is added to the resin to cleave the peptide from the solid support and remove any side-chain protecting groups. This reaction typically proceeds for 2-3 hours at room temperature.

-

The resin is filtered off, and the filtrate containing the crude peptide is collected.

-

-

Peptide Precipitation and Purification:

-

The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether.

-

The precipitate is collected by centrifugation, and the peptide pellet is washed with cold diethyl ether.

-

The final peptide is dried under vacuum and can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing Key Processes

The following diagrams illustrate the core workflow of Fmoc-based solid-phase peptide synthesis and the rationale behind using D-amino acids for enhanced peptide stability.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Caption: Rationale for Enhanced Peptide Stability with D-Amino Acids.

References

Fmoc-D-homoleucine structure

An In-depth Technical Guide to Fmoc-D-homoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern peptide synthesis. It details the compound's physicochemical properties, its primary applications, and a generalized experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Concepts

This compound is a synthetic amino acid derivative that plays a crucial role in the development of peptide-based therapeutics and research.[1] The "Fmoc" (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid.[2] This feature is central to its application in Fmoc-based solid-phase peptide synthesis, allowing for the stepwise and controlled assembly of peptide chains.[2][3] The "D" designation indicates that it is the D-enantiomer, which can be incorporated into peptides to increase their stability against enzymatic degradation and to modulate their biological activity.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid[5][] |

| CAS Number | 204320-60-5[7] |

| Molecular Formula | C22H25NO4[7] |

| Molecular Weight | 367.44 g/mol [7] |

| Synonyms | Fmoc-D-HomoLeu-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid, Fmoc-D-Hle-OH[5][8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White solid[1][] |

| Storage Temperature | 0-8 °C[1] |

| Boiling Point (Predicted) | 568.1 ± 33.0 °C[8] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³[8] |

| pKa (Predicted) | 3.91 ± 0.23[8] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis.[1][4] The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials and Reagents

-

This compound

-

Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[3]

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF[3]

-

Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA), Collidine)[10]

-

Washing solvents (e.g., DMF, Dichloromethane (DCM))

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)[10]

-

Diethyl ether (for precipitation)

Step-by-Step Procedure

-

Resin Swelling: The solid support resin is swelled in DMF for at least 30 minutes in a reaction vessel to ensure optimal reaction conditions.[9]

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.[3] This is typically a two-step process: a short treatment of 1-2 minutes followed by a longer treatment of 15-20 minutes to ensure complete deprotection.[9][11] The resin is then thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.[11]

-

Amino Acid Coupling: The incoming this compound is activated and coupled to the newly freed N-terminal amine of the peptide chain. To achieve this, this compound is pre-dissolved in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) and then added to the resin.[10] The reaction is allowed to proceed for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and other solvents to remove any unreacted reagents and byproducts.[10]

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to protect sensitive amino acids.[10]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

Caption: Mechanism of Fmoc deprotection using piperidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. CAS 212688-54-5: Fmoc-D-beta-Homoleucine | CymitQuimica [cymitquimica.com]

- 5. This compound | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide on the Solubility Profile of Fmoc-D-homoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of Fmoc-D-homoleucine (N-α-9-fluorenylmethoxycarbonyl-D-homoleucine), a non-proteinogenic amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). Due to the limited availability of direct quantitative solubility data for this compound, this document consolidates qualitative solubility information, presents quantitative data for structurally analogous Fmoc-amino acids, and offers a detailed experimental protocol for determining precise solubility in a laboratory setting. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic workflows, thereby optimizing reaction conditions and improving the purity and yield of final peptide products.

Introduction to this compound in Peptide Synthesis

This compound is a critical building block in the synthesis of novel peptides for therapeutic and research applications. The incorporation of this D-amino acid can enhance peptide stability against enzymatic degradation and induce specific conformational constraints. A crucial parameter for its successful application in SPPS is its solubility in the solvents used for coupling reactions. Inadequate solubility can lead to significant challenges, including incomplete coupling reactions, which result in the formation of deletion sequences and complicate the purification process.[1] This guide addresses these challenges by providing a detailed examination of the solubility characteristics of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Chemical Formula | C₂₂H₂₅NO₄ |

| Molecular Weight | 367.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2-8°C |

Qualitative and Comparative Quantitative Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general behavior of Fmoc-protected amino acids and data from structurally similar compounds, a reliable solubility profile can be established.

Qualitative Solubility

Like most Fmoc-amino acids, this compound's solubility is largely dictated by the bulky, hydrophobic Fmoc group and the alkyl side chain.[1]

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Good to Excellent | The most commonly used solvent for SPPS. Purity is critical as degradation to dimethylamine can cause premature Fmoc deprotection.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | An alternative to DMF, often exhibiting higher solvating power for hydrophobic sequences.[1] |

| Dimethyl Sulfoxide (DMSO) | Good | A strong solvent for many Fmoc-amino acids. Hygroscopic nature requires the use of anhydrous grade.[2][3] |

| Dichloromethane (DCM) | Limited | Generally a poor solvent for Fmoc-amino acids and is more typically used for washing steps.[1] |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in solvent mixtures, but is generally less effective than DMF or NMP.[1] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[1] |

Quantitative Solubility of Structurally Similar Fmoc-Amino Acids

To provide a quantitative frame of reference, the following table summarizes the solubility of Fmoc-D-isoleucine and Fmoc-L-leucine, which are structurally similar to this compound. These values can serve as a useful estimation for researchers.

| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) |

| Fmoc-D-isoleucine | DMSO | 100 mg/mL | 283 mM |

| Fmoc-L-leucine | DMSO | ~30 mg/mL | ~85 mM |

| Fmoc-L-leucine | DMF | ~30 mg/mL | ~85 mM |

| Fmoc-L-leucine | Ethanol | ~30 mg/mL | ~85 mM |

Data sourced from multiple references.[2][3][4][5] It is important to note that ultrasonic assistance may be required to achieve these concentrations.[2][3]

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, direct experimental determination is highly recommended. The following protocol outlines a robust method for determining the quantitative solubility of this compound using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[6][7]

Materials

-

This compound

-

Selected high-purity solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[7]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[7]

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.[6]

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[6]

-

A typical HPLC setup would involve a reverse-phase C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA, and UV detection at 265 nm or 301 nm.[1]

-

-

Quantification:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.[6]

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While direct quantitative data remains limited, this guide provides a thorough qualitative profile, comparative quantitative data for similar molecules, and a detailed experimental protocol to empower researchers to determine precise solubility values under their specific laboratory conditions. By understanding and controlling for the factors that influence solubility, scientists and drug development professionals can optimize their peptide synthesis workflows, leading to higher purity and yields of their target molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Fmoc-D-Homoleucine: A Technical Guide to its Application in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-homoleucine is a synthetic amino acid derivative that serves as a critical building block in the field of peptide chemistry, particularly in the realm of drug discovery and development. This guide provides an in-depth overview of its applications, supported by experimental protocols and data, to assist researchers in leveraging this compound for the synthesis of novel peptide-based therapeutics. The incorporation of non-canonical D-amino acids like D-homoleucine into peptide sequences is a key strategy for enhancing their therapeutic potential by improving stability and modulating biological activity.

This compound is a derivative of the amino acid homoleucine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protective group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of amino acids into a peptide chain. The "D" designation indicates that it is the D-enantiomer of homoleucine, a crucial feature that imparts unique properties to the resulting peptides.

Core Applications of this compound

The primary application of this compound lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[] Its incorporation into peptide sequences is a strategic approach to address some of the inherent limitations of natural peptides as therapeutic agents.

Enhancing Proteolytic Stability

Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their bioavailability and therapeutic efficacy. The introduction of D-amino acids, such as D-homoleucine, into a peptide sequence renders it more resistant to enzymatic cleavage.[2] Proteases are highly stereospecific and primarily recognize L-amino acid residues; the presence of a D-amino acid at or near a cleavage site can significantly hinder or prevent enzymatic degradation, thereby extending the in vivo half-life of the peptide.

Modulating Biological Activity and Specificity

The incorporation of a D-amino acid can alter the three-dimensional structure of a peptide. This conformational change can lead to modified binding affinities and specificities for biological targets. In some cases, this can result in enhanced potency or a more desirable pharmacological profile.

Applications in Drug Development

This compound is particularly valuable in the development of peptide-based drugs.[] By enhancing stability and potentially improving activity, its use can lead to the creation of more effective therapeutics for a range of diseases. It is also utilized in bioconjugation strategies to attach peptides to other molecules, such as targeting agents or imaging probes.[]

Quantitative Data Summary

While specific quantitative data for peptides containing D-homoleucine is not extensively available in publicly accessible literature, the following table provides representative data on the impact of D-amino acid incorporation on peptide properties, based on studies of similar non-canonical amino acids. This data is intended to be illustrative of the expected outcomes when incorporating this compound.

| Parameter | All L-Amino Acid Peptide (Control) | Peptide with D-Amino Acid Substitution |

| Purity (after purification) | >95% | >95% |

| Overall Yield | Variable (sequence dependent) | Generally comparable to all-L peptides |

| Half-life in Human Serum | Minutes to a few hours | Several hours to days |

| Receptor Binding Affinity (IC50) | Sequence-dependent | May be retained, enhanced, or reduced |

Experimental Protocols

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Piperidine

-

Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

-

Activation base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Solid-phase peptide synthesis vessel

-

Shaker

Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Logical relationship of this compound to the development of therapeutic peptides.

References

Fmoc-D-homoleucine in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide drug design and discovery. These modifications are pivotal in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and constrained conformational diversity. Among the arsenal of unnatural amino acids, Fmoc-D-homoleucine stands out as a valuable building block for enhancing the therapeutic potential of peptide-based candidates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of this compound in peptide design.

This compound is a derivative of the D-enantiomer of homoleucine, an amino acid with a six-carbon side chain, one carbon longer than its proteinogenic counterpart, leucine. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it directly amenable to solid-phase peptide synthesis (SPPS), the most common method for creating custom peptide chains.[1][2] The "D" configuration confers resistance to enzymatic degradation, a critical attribute for improving the in vivo half-life of peptide therapeutics.[3][4]

This guide will delve into the chemical properties of this compound, its impact on peptide structure and function, and detailed protocols for its incorporation into synthetic peptides. Furthermore, it will explore the application of D-homoleucine-containing peptides in modulating signaling pathways, with a focus on G protein-coupled receptors (GPCRs).

Core Concepts: The Role of D-Homoleucine in Peptide Engineering

The introduction of D-homoleucine into a peptide sequence can profoundly influence its physicochemical and biological properties. These effects primarily stem from two key features: the D-chiral center and the extended, hydrophobic side chain.

Enhanced Enzymatic Stability

Peptides composed entirely of L-amino acids are readily degraded by proteases in the body, severely limiting their therapeutic window.[3] The substitution with D-amino acids, such as D-homoleucine, renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[3][4] This enhanced stability leads to a longer plasma half-life and improved bioavailability. While specific quantitative data for D-homoleucine is not extensively available, studies on other D-amino acids demonstrate a significant increase in peptide stability in serum and against specific enzymes.[5][6] For instance, the replacement of an L-amino acid with its D-isomer can increase the half-life of a peptide from minutes to hours.[4]

Conformational Constraint and Structural Impact

The incorporation of a D-amino acid can induce significant changes in the secondary structure of a peptide.[7] While L-amino acids naturally favor right-handed helical structures, D-amino acids can disrupt these conformations or promote the formation of alternative structures like left-handed helices or specific types of turns.[7] This conformational constraint can be strategically employed to lock a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. The longer, flexible side chain of homoleucine further contributes to the conformational landscape of the peptide.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the impact of D-amino acid incorporation on peptide properties. Where direct data for D-homoleucine is unavailable, data for the structurally similar D-leucine is provided as a reasonable approximation.

| Property | Value | Reference |

| CAS Number | 204320-60-5 | [1] |

| Molecular Formula | C22H25NO4 | [1] |

| Molecular Weight | 367.44 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity (HPLC) | ≥ 97% | [1] |

| Storage Temperature | 0-8 °C | [1] |

Table 1: Physicochemical Properties of this compound.

| Parameter | Peptide with L-amino acid | Peptide with D-amino acid (e.g., D-leucine) | Reference |

| Enzymatic Half-life (in serum) | Minutes | Hours | [4] |

| Receptor Binding Affinity (IC50) | Variable | Can be increased or decreased depending on the target and sequence | [5][8] |

| Helicity (Circular Dichroism) | Typically α-helical | Can be disrupted or altered | [7] |

Table 2: Comparative Effects of L- vs. D-Amino Acid Incorporation on Peptide Properties. Note: The actual values are highly dependent on the specific peptide sequence and the position of the D-amino acid substitution.

Experimental Protocols

The incorporation of this compound into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a manual coupling cycle.

Materials and Reagents

-

This compound

-

SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[2][9]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][10]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Protocol for a Single Coupling Cycle of this compound

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]

-

Fmoc Deprotection:

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes. For a sterically hindered amino acid like D-homoleucine, a longer coupling time of up to 2 hours may be beneficial.[2]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to confirm the completion of the coupling.[11]

-

A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Capping (Optional): If the coupling is incomplete after a second attempt, any unreacted amino groups can be capped using acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A simplified workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: Peptide Agonist Activation of a G Protein-Coupled Receptor (GPCR)

Caption: A representative signaling pathway of a peptide agonist activating a Gs-coupled GPCR.

Applications in Drug Development

The unique properties conferred by D-homoleucine make it a valuable tool in the development of peptide-based therapeutics for a wide range of diseases.

Metabolic Diseases

Many peptide hormones that regulate metabolism, such as glucagon-like peptide-1 (GLP-1), have short half-lives in vivo.[12][13] The incorporation of D-homoleucine can significantly extend their duration of action, leading to more effective treatments for type 2 diabetes and obesity. The altered conformation may also lead to biased agonism, where the peptide preferentially activates one signaling pathway over another, potentially reducing side effects.[14]

Oncology

Peptides are being extensively investigated as cancer therapeutics due to their high specificity for tumor-associated receptors.[15] Enhancing the stability of these peptides with D-homoleucine can improve their tumor penetration and retention, leading to more potent and durable anti-cancer effects.

Antimicrobial Peptides

The emergence of antibiotic-resistant bacteria is a major global health threat. Antimicrobial peptides (AMPs) offer a promising alternative to traditional antibiotics.[16][17] The incorporation of D-amino acids like D-homoleucine can enhance the resistance of AMPs to bacterial proteases, a common mechanism of bacterial defense, thereby increasing their efficacy.[18]

Conclusion

This compound is a powerful and versatile building block in the design of novel peptide therapeutics. Its ability to confer enzymatic stability and modulate peptide conformation provides researchers with a valuable tool to overcome the limitations of natural peptides. By understanding the core principles of its application and employing robust experimental protocols, scientists and drug developers can harness the potential of this compound to create more effective and durable peptide-based drugs for a variety of diseases. The continued exploration of peptides containing this and other non-proteinogenic amino acids will undoubtedly pave the way for the next generation of peptide medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of target specific peptide inhibitors using generative deep learning and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemie.univie.ac.at [chemie.univie.ac.at]

- 16. Rational design of cationic antimicrobial peptides by the tandem of leucine-rich repeat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deep Learning for Novel Antimicrobial Peptide Design [mdpi.com]

- 18. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [mdpi.com]

The Biological Significance of D-Homoleucine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide-based therapeutics represents a pivotal strategy in modern drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, D-amino acids have garnered significant attention. This technical guide provides a comprehensive overview of the biological significance of D-homoleucine, a non-proteinogenic D-amino acid. While specific quantitative data for D-homoleucine is limited in publicly available literature, this guide will leverage data from its close structural analog, D-leucine, to infer its potential properties and applications. We will explore its impact on peptide stability, biological activity, and its potential role in modulating signaling pathways. Detailed experimental protocols for the synthesis, purification, and biological evaluation of D-homoleucine-containing peptides are provided, alongside visualizations of key workflows and signaling pathways to facilitate a deeper understanding of its potential in therapeutic peptide development.

Introduction: The Role of D-Amino Acids in Peptide Drug Design

Peptides offer high specificity and potency as therapeutic agents; however, their clinical utility is often hampered by rapid degradation by proteases.[1] A well-established strategy to enhance the stability of peptides is the substitution of L-amino acids with their D-enantiomers.[2] This stereochemical inversion renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[3] This modification can significantly prolong the in vivo half-life of peptide drugs.[2] D-homoleucine, a homolog of D-leucine, is a synthetic amino acid that holds promise for improving the pharmacokinetic profiles of peptide-based drugs.[4]

Physicochemical Properties of D-Homoleucine

D-homoleucine, or (2R)-2-amino-5-methylhexanoic acid, is a non-proteinogenic amino acid. Its structure is similar to D-leucine, with an additional methylene group in its side chain.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | PubChem |

| Molecular Weight | 145.20 g/mol | PubChem |

| IUPAC Name | (2R)-2-amino-5-methylhexanoic acid | PubChem |

Biological Significance and Applications of D-Homoleucine Incorporation

The inclusion of D-homoleucine in a peptide sequence is anticipated to confer several advantageous properties, primarily based on observations from studies involving other D-amino acids, particularly D-leucine.

Enhanced Enzymatic Stability

The primary rationale for incorporating D-homoleucine is to increase resistance to proteolytic degradation. Peptides containing D-amino acids exhibit significantly longer half-lives in serum and other biological fluids.

Representative Data (using D-leucine as a proxy):

A study on the antimicrobial peptide Brevinin-1OS (B1OS) demonstrated that the incorporation of a single D-leucine residue (B1OS-D-L) enhanced its stability while maintaining potent bioactivity.[5]

| Peptide | Half-life in Serum |

| L-amino acid peptide | Minutes |

| D-amino acid containing peptide | Hours to Days |

Modulation of Biological Activity

The stereochemistry of amino acids can influence peptide conformation and, consequently, its interaction with biological targets. The introduction of D-homoleucine can lead to altered receptor binding affinities and specificities.

Representative Data (using D-leucine as a proxy for antimicrobial and anticancer activity):

-

Antimicrobial Activity: The modification of the Brevinin-1OS peptide with D-leucine (B1OS-D-L) resulted in potent antimicrobial activity against various bacterial strains.[5]

| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) |

| B1OS (parent peptide) | 32 | 64 | 64 |

| B1OS-L (L-leucine added) | 2 | 4 | 8 |

| B1OS-D-L (D-leucine added) | 2 | 4 | 8 |

| Peptide Derivative | Cancer Cell Line | IC50 (µM) |

| Nal-P-113 | PC9 (Lung) | 18.3 |

| Bip-P-113 | PC9 (Lung) | 25.4 |

| Dip-P-113 | PC9 (Lung) | 48.7 |

Reduced Hemolytic Activity

A significant challenge in the development of therapeutic peptides, particularly antimicrobial peptides, is their potential for off-target toxicity, such as hemolysis. The incorporation of D-amino acids can sometimes lead to a more favorable therapeutic index by reducing toxicity to mammalian cells.

Representative Data (using D-leucine as a proxy):

In the same study of Brevinin-1OS, the D-leucine modified peptide (B1OS-D-L) exhibited significantly lower hemolytic activity compared to its L-leucine counterpart (B1OS-L).[5][8]

| Peptide | Hemolytic Activity (HC50, µM) |

| B1OS (parent peptide) | >128 |

| B1OS-L (L-leucine added) | 29.92 |

| B1OS-D-L (D-leucine added) | 74.5 |

Signaling Pathways

While specific signaling pathways directly modulated by D-homoleucine-containing peptides are not well-documented, their potential interaction with G-protein coupled receptors (GPCRs) is a key area of interest for drug development. The altered conformation of D-amino acid-containing peptides could lead to novel interactions with GPCR binding pockets, potentially acting as agonists, antagonists, or allosteric modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. Receptor-Ligand Binding Assays [labome.com]

- 3. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Navigating the Synthesis of Novel Peptides: A Technical Guide to Fmoc-D-homoleucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers and professionals engaged in peptide synthesis and drug development, with a specific focus on the procurement and application of Fmoc-D-homoleucine. The incorporation of non-natural amino acids like D-homoleucine is a key strategy in modern drug design to enhance peptide stability and biological activity. This document provides a comprehensive overview of suppliers, pricing, and detailed experimental protocols for the effective utilization of this valuable chemical building block.

Sourcing this compound: A Comparative Analysis of Suppliers

The availability and cost of this compound can vary between suppliers. While many vendors require user registration to display pricing, the following table summarizes publicly available information for this compound and its closely related isomer, Fmoc-D-beta-homoleucine, to provide a market snapshot. Researchers are encouraged to request quotes for the most current pricing, especially for bulk quantities.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) | Price (GBP) |

| Chem-Impex | This compound | 204320-60-5 | ≥ 97% (HPLC)[1] | 5g | Contact for Price | - |

| BOC Sciences | This compound | 204320-60-5 | N/A | Custom | Contact for Price | - |

| Fisher Scientific | This compound | 204320-60-5 | N/A | 5g | Contact for Price | - |

| Chem-Impex | Fmoc-D-β-homoleucine | 212688-54-5 | ≥ 99.5% (Chiral HPLC)[2] | 100mg | $93.14[2] | - |

| 250mg | $179.07[2] | - | ||||

| 1g | $368.35[2] | - | ||||

| 5g | $1,374.06[2] | - | ||||

| Key Organics | Fmoc-D-beta-homoleucine | 212688-54-5 | >95%[3] | 0.25g | - | £196.00[3] |

Note: Prices are subject to change and may not include shipping and handling fees. "N/A" indicates that the information was not publicly available on the supplier's website.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) with this compound

The following protocols are standard procedures for solid-phase peptide synthesis using Fmoc-protected amino acids and are directly applicable to the incorporation of this compound.

Resin Selection and Swelling

-

Resin Choice : The selection of the solid support is dictated by the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is commonly used. For a C-terminal amide, Rink amide resin is the preferred choice.

-

Swelling Procedure :

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), at a ratio of approximately 10 mL per gram of resin.

-

Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.

-

Drain the solvent from the reaction vessel.

-

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Reagent : 20% piperidine in DMF.

-

Procedure :

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for an initial 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling

This is the core step where this compound is incorporated into the peptide sequence.

-

Reagents :

-

This compound (3-5 equivalents relative to the resin loading capacity).

-

Coupling reagent, such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents).

-

A hindered base, typically diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Anhydrous DMF.

-

-

Procedure :

-

In a separate vial, dissolve the this compound and the coupling reagent in DMF.

-

Add the DIPEA to the amino acid solution and mix well. This is the activation step.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.

-

Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

-

Cleavage and Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

-

Cleavage Cocktail : The composition of the cleavage cocktail depends on the amino acids present in the peptide sequence. A common general-purpose cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

-

Procedure :

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes in utilizing this compound in solid-phase peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

A Guide to the Safe Handling of Fmoc-D-homoleucine for Researchers and Drug Development Professionals

Introduction

Fmoc-D-homoleucine is a synthetic amino acid derivative utilized in peptide synthesis, particularly in the development of peptide-based therapeutics.[1][2] As with any chemical reagent, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety. This guide provides a comprehensive overview of the known safety and handling information for this compound, drawing from available data for structurally similar compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe use.

Physicochemical and Safety Data

| Property | Value | Source |

| Chemical Formula | C22H25NO4 | [1][3][] |

| Molecular Weight | 367.44 g/mol | [1][] |

| Appearance | White solid / White Powder | [1][2][][5] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C or 2-8 °C. Keep container tightly closed in a dry and well-ventilated place. | [1][2][] |

| Hazards Identification | Not classified as a hazardous substance or mixture according to available SDS for similar compounds. However, it is recommended to handle all chemicals with caution. | [6][7] |

| Potential Health Effects | To our knowledge, the hazards of this material have not been thoroughly investigated. May cause skin, eye, and respiratory irritation. | [6] |

| First Aid Measures | ||

| - Inhalation | Move person into fresh air. If not breathing, give artificial respiration. | [6][7] |

| - Skin Contact | Wash off with soap and plenty of water. Seek medical attention in event of irritation. | [6][7] |

| - Eye Contact | Wash out immediately with fresh running water. Ensure complete irrigation by keeping eyelids apart. If pain persists or recurs seek medical attention. | [6] |

| - Ingestion | If swallowed do NOT induce vomiting. Give water to rinse out mouth, then provide liquid slowly. | [6] |

| Fire Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary. | [6][7] |

| Accidental Release | Avoid dust formation. Sweep up and shovel. Do not let product enter drains. | [5][7] |

| Personal Protection | ||

| - Eye/Face Protection | Tightly fitting safety goggles. | [5] |

| - Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. | [5] |

| - Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. | Not explicitly found for this compound, but a general recommendation for powders. |

| Stability and Reactivity | The product is chemically stable under standard ambient conditions (room temperature). | |

| Toxicological Data | No data available for acute toxicity, skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity. | [5] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the reviewed literature. However, standard methodologies for evaluating chemical safety would be applicable. These include:

-

Acute Toxicity Studies: Determination of LD50 (oral, dermal, inhalation) in animal models to assess the short-term poisoning potential.

-

Skin and Eye Irritation/Corrosion Studies: Application of the substance to the skin and eyes of laboratory animals to evaluate its potential to cause local irritation or damage.

-

Genotoxicity Assays: In vitro and in vivo tests to determine if the substance can induce genetic mutations or chromosomal damage.

In the absence of specific data, it is prudent to handle this compound with the same level of care as other laboratory chemicals for which toxicological properties have not been fully characterized.

Visualized Workflows

To aid in the safe handling and management of this compound, the following workflows have been visualized using Graphviz.

Caption: A workflow for the safe receipt, storage, handling, and disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-homoleucine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Fmoc-D-homoleucine. The inclusion of D-amino acids and other non-proteinogenic amino acids like D-homoleucine can significantly enhance the therapeutic properties of peptides by increasing their stability against enzymatic degradation.[1] This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[2]

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the method of choice for the chemical synthesis of peptides.[2][3] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3][4] The Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl-based protecting groups for the amino acid side chains.[2]

This compound is an amino acid derivative used in peptide synthesis to introduce a non-natural D-enantiomer with an extended side chain compared to leucine.[5][6] Its incorporation can influence the peptide's conformation and biological activity.[6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in Table 1.

Table 1: Materials and Reagents for this compound SPPS

| Category | Item | Specification/Grade |

| Resins | Rink Amide Resin | For C-terminal amide |

| 2-Chlorotrityl chloride Resin | For C-terminal carboxylic acid[7] | |

| Amino Acids | This compound | Purity ≥ 97% (HPLC)[5] |

| Other Fmoc-protected amino acids | Standard side-chain protection (e.g., Boc, tBu, Trt) | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | Anhydrous | |

| Diethyl ether | Anhydrous, cold | |

| Reagents | Deprotection: Piperidine | Reagent grade |

| Coupling: HBTU, HATU, or COMU | Peptide coupling grade | |

| Base: N,N-Diisopropylethylamine (DIEA) | Reagent grade | |

| Cleavage Cocktail: Trifluoroacetic acid (TFA) | Reagent grade | |

| Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | Reagent grade |

Experimental Protocols

The overall workflow for Fmoc-based solid-phase peptide synthesis is depicted below.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).[7]

Protocol 3.1.1: Loading of this compound onto 2-Chlorotrityl Chloride Resin (for C-terminal acid)

-

Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL/g resin) for 30-60 minutes in a reaction vessel.[2]

-

In a separate flask, dissolve 3 equivalents of this compound and 7.5 equivalents of DIEA in dry DCM.[2]

-

Drain the DCM from the swollen resin and add the amino acid solution.

-

Stir the mixture for 30-60 minutes at room temperature.[2]

-

To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIEA (80:15:5) and mix for 15 minutes.[2]

-

Wash the resin three times with DMF and then three times with DCM.[2]

The peptide chain is elongated through a series of deprotection and coupling steps.[3]

Protocol 3.2.1: Fmoc Deprotection

-

Wash the resin-bound peptide three times with DMF.

-

Agitate the mixture for 5-7 minutes at room temperature.[7] For longer peptides, the deprotection time can be extended.[9]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[8][9]

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]

Protocol 3.2.2: Amino Acid Coupling

The choice of coupling reagent is critical for efficient peptide bond formation, especially for potentially sterically hindered unnatural amino acids.[1][10] Aminium/uronium salts like HATU and HBTU are highly effective.[10][11]

Caption: Decision pathway for selecting coupling conditions.

Reagent Equivalents for Coupling:

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-amino acid | 3-5 |

| Coupling Reagent (e.g., HATU) | 2.9-4.5 |

| Base (e.g., DIEA) | 6-10 |

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq) and a coupling reagent such as HATU (2.9 eq) in DMF.

-

Add DIEA (6 eq) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[12] The completion of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).

-

After the reaction is complete, drain the coupling solution and wash the resin three times with DMF.

Repeat the deprotection (Protocol 3.2.1) and coupling (Protocol 3.2.2) cycles until the desired peptide sequence is assembled.

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously using a strong acid, typically TFA.[13] The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.[14]

Table 2: Common Cleavage Cocktails for Fmoc SPPS [13]

| Cocktail Components | Proportions | Application |

| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | Standard peptides without sensitive residues. |

| TFA/TIS/H₂O/EDT | 94% / 1% / 2.5% / 2.5% | Peptides containing Cys, Met, or Trp. |

| Reagent H | TFA (81%), phenol (5%), thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5% w/w) | Specifically for minimizing methionine oxidation.[15] |